2,6-Dimethyl-4-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

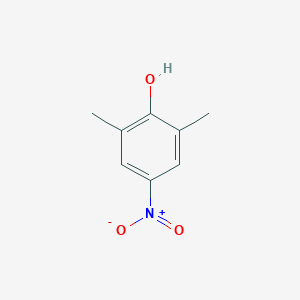

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNORUNUDZNWQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178925 | |

| Record name | 2,6-Xylenol, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-71-4 | |

| Record name | 2,6-Dimethyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylenol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Xylenol, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitro-2,6-xylenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5X46MMK2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data Interpretation of 2,6-Dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2,6-dimethyl-4-nitrophenol, a key intermediate in various chemical syntheses. This document outlines the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, ensuring reproducibility for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₉NO₃, Molar Mass: 167.16 g/mol ) is an aromatic compound characterized by a phenol (B47542) group, two methyl substituents ortho to the hydroxyl group, and a nitro group in the para position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its hydroxyl, nitro, and substituted aromatic functionalities.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550 - 3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch[1][2] |

| ~1600 - 1585 | Medium | Aromatic C=C stretch (in-ring)[3][4] |

| ~1500 - 1400 | Medium | Aromatic C=C stretch (in-ring)[3][4] |

| ~1360 - 1290 | Strong | Symmetric NO₂ stretch[1][2] |

| ~1260 - 1050 | Strong | C-O stretch (phenol)[5] |

| ~900 - 675 | Strong | Aromatic C-H out-of-plane bend[3][4] |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by several key features. A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5][6][7] The presence of the aromatic ring is confirmed by the C-H stretching vibrations appearing between 3100 and 3000 cm⁻¹ and the in-ring C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[4][8] The aliphatic C-H stretching from the two methyl groups is observed in the 2960-2850 cm⁻¹ range.[9]

Crucially, the nitro group gives rise to two very strong and characteristic absorption bands.[2][10] The asymmetric NO₂ stretching vibration is found in the 1550-1475 cm⁻¹ range, while the symmetric NO₂ stretch appears between 1360-1290 cm⁻¹.[1][2] The strong C-O stretching vibration of the phenol is typically observed around 1260-1050 cm⁻¹.[5] Finally, strong bands in the fingerprint region (900-675 cm⁻¹) are indicative of the out-of-plane C-H bending of the substituted aromatic ring.[4]

Experimental Protocol for IR Spectroscopy

A high-quality IR spectrum of solid this compound can be obtained using the KBr pellet technique.

-

Sample Preparation: A small amount of the solid sample is placed in an agate mortar.

-

Grinding: The sample is finely ground.

-

Mixing: Approximately 100 mg of dry potassium bromide (KBr) powder is added to the mortar and thoroughly mixed with the sample (sample:KBr ratio of about 1:100).

-

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural elucidation.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, Broad | 1H | Phenolic OH |

| ~8.0 | Singlet | 2H | Aromatic H (H-3, H-5) |

| ~2.3 | Singlet | 6H | Methyl H (at C-2, C-6) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

-

Phenolic Proton: The proton of the hydroxyl group typically appears as a broad singlet in the downfield region of 10-12 ppm. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.[3][11] This peak will disappear upon shaking the sample with D₂O.

-

Aromatic Protons: The two aromatic protons (at positions 3 and 5) are chemically equivalent and therefore appear as a single signal. Due to the strong electron-withdrawing effect of the para-nitro group, these protons are deshielded and resonate at a downfield chemical shift of approximately 8.0 ppm. Because they are equivalent and have no adjacent non-equivalent protons, the signal is a singlet.

-

Methyl Protons: The six protons of the two equivalent methyl groups (at positions 2 and 6) give rise to a single, sharp peak at around 2.3 ppm.

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-1 (C-OH) |

| ~140 | C-4 (C-NO₂) |

| ~125 | C-3, C-5 |

| ~123 | C-2, C-6 |

| ~17 | C-7, C-8 (Methyl carbons) |

Interpretation of the ¹³C NMR Spectrum

Due to the symmetry of the molecule, the ¹³C NMR spectrum of this compound displays five distinct signals.

-

Aromatic Carbons: The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and appears at approximately 160 ppm.[12] The carbon bearing the nitro group (C-4) is also deshielded, resonating around 140 ppm. The two equivalent aromatic carbons at positions 3 and 5 (C-3, C-5) appear at about 125 ppm. The carbons to which the methyl groups are attached (C-2, C-6) are found at a similar chemical shift of around 123 ppm.

-

Methyl Carbons: The two equivalent methyl carbons give a single signal in the upfield region, typically around 17 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. A sufficient number of scans are collected to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M - CH₃]⁺ |

| 137 | Moderate | [M - NO]⁺ |

| 121 | Moderate | [M - NO₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at an m/z of 167, corresponding to the molecular weight of the compound.[13]

The fragmentation pattern is characteristic of nitroaromatic compounds.[14] Common fragmentation pathways include:

-

Loss of a Methyl Radical: A peak at m/z 152 would correspond to the loss of a methyl radical ([M - CH₃]⁺).

-

Loss of Nitric Oxide: A fragment at m/z 137 is likely due to the loss of a nitric oxide radical ([M - NO]⁺).

-

Loss of a Nitro Group: The loss of the nitro group as NO₂ results in a peak at m/z 121 ([M - NO₂]⁺).

-

Formation of Tropylium (B1234903) Ion: A peak at m/z 91 is characteristic of many substituted benzene (B151609) derivatives and corresponds to the formation of the stable tropylium ion.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then ionized using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. adichemistry.com [adichemistry.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-dimethyl-4-nitrophenol. It includes detailed spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR characteristics, designed to assist researchers in the identification and characterization of this compound.

Introduction to this compound and its Spectroscopic Analysis

This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃. Its structure consists of a phenol (B47542) ring substituted with two methyl groups at positions 2 and 6, and a nitro group at position 4. This substitution pattern leads to a unique electronic environment for each nucleus, which can be effectively probed using NMR spectroscopy. ¹H and ¹³C NMR are powerful analytical techniques that provide detailed information about the molecular structure, connectivity, and chemical environment of the hydrogen and carbon atoms within a molecule.

Quantitative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic H (H-3, H-5) | 7.88 | Singlet | 2H |

| Methyl H (2,6-CH₃) | 2.25 | Singlet | 6H |

| Hydroxyl H (OH) | ~3.5 | Broad Singlet | 1H |

Note: The chemical shift of the hydroxyl proton is variable and can be concentration and temperature-dependent. The value provided is an approximation based on available data.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-4 (C-NO₂) | 140.1 |

| C-1 (C-OH) | 159.4 |

| C-2, C-6 (C-CH₃) | 127.3 |

| C-3, C-5 (C-H) | 124.8 |

| Methyl C (2,6-CH₃) | 16.8 |

Note: The assignments are based on typical chemical shift values for substituted phenols and information from spectral databases.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2. NMR Spectrometer and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (e.g., from -10 to 230 ppm).

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR data and a standardized experimental protocol for the analysis of this compound. The presented information is intended to support researchers in the accurate identification and characterization of this compound, facilitating its application in various scientific and developmental fields. The clear data presentation and detailed methodologies aim to ensure reproducibility and reliability in experimental outcomes.

Spectroscopic Fingerprinting of 2,6-Dimethyl-4-nitrophenol: An In-depth Technical Guide to its IR and UV-Vis Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic analysis of 2,6-Dimethyl-4-nitrophenol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols and a summary of key spectral data to aid in the characterization and quality control of this compound.

Introduction

This compound (C₈H₉NO₃, CAS No: 2423-71-4) is a substituted phenol (B47542) of significant interest in organic synthesis. Its molecular structure, featuring a nitro group para to the hydroxyl group and two methyl groups ortho to the hydroxyl, gives rise to a unique spectroscopic signature. Understanding its interaction with infrared and ultraviolet-visible radiation is crucial for its identification, purity assessment, and the study of its electronic and vibrational properties. This guide details the methodologies for acquiring and interpreting the IR and UV-Vis spectra of this compound.

Spectroscopic Data

The spectroscopic analysis of this compound reveals characteristic absorption bands in both the IR and UV-Vis regions. These data are summarized below.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a solid sample, exhibits a complex pattern of vibrations corresponding to its various functional groups. The key vibrational frequencies are presented in Table 1.

| Observed FT-IR Frequency (cm⁻¹) | Observed FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

| 3385 | - | O-H Stretching |

| 3075 | 3077 | C-H Stretching (aromatic) |

| 2975 | 2978 | C-H Asymmetric Stretching (methyl) |

| 2925 | 2930 | C-H Symmetric Stretching (methyl) |

| 1610 | 1612 | C-C Stretching (aromatic) |

| 1520 | 1522 | NO₂ Asymmetric Stretching |

| 1460 | 1462 | C-H Asymmetric Bending (methyl) |

| 1380 | 1382 | C-H Symmetric Bending (methyl) |

| 1340 | 1342 | NO₂ Symmetric Stretching |

| 1260 | 1262 | C-O Stretching |

| 1160 | 1162 | C-H in-plane bending (aromatic) |

| 870 | 872 | C-H out-of-plane bending (aromatic) |

| 730 | 732 | NO₂ Wagging |

Table 1: Summary of key FT-IR and FT-Raman vibrational frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule. The position of these bands is sensitive to the solvent used. The absorption maxima (λmax) in methanol (B129727) are summarized in Table 2.

| Solvent | λmax (nm) | Electronic Transition |

| Methanol | ~280 | π → π |

| Methanol | ~350 | n → π |

Table 2: UV-Vis absorption maxima for this compound in methanol.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups and confirm its molecular structure.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Dry a small amount (1-2 mg) of high-purity this compound and spectroscopic grade potassium bromide (KBr) powder (approx. 100-200 mg) in an oven to remove any moisture.

-

In an agate mortar, thoroughly grind the this compound sample to a fine powder.

-

Add the dried KBr to the mortar and mix intimately with the sample by gentle grinding. The mixture should be homogenous.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of an FT-IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption maxima of this compound in a suitable solvent.

Methodology:

-

Solvent Selection:

-

Choose a spectroscopic grade solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm). Methanol is a common choice for phenolic compounds.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent (e.g., 1 mg/mL in methanol).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the respective reference and sample holders of the spectrophotometer.

-

Scan the sample from a suitable starting wavelength to an ending wavelength (e.g., 200-600 nm).

-

The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λmax).

-

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-Dimethyl-4-nitrophenol. An understanding of the fragmentation behavior of this molecule is essential for its unequivocal identification and characterization in complex matrices encountered in various research and development settings, including metabolomics, environmental analysis, and drug discovery. This document outlines the primary fragmentation pathways, a summary of the key fragment ions, and a representative experimental protocol for its analysis.

Introduction

This compound, also known as 4-nitro-2,6-xylenol, is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1][2] Its structure consists of a phenol (B47542) ring substituted with two methyl groups at positions 2 and 6, and a nitro group at position 4. The presence of the nitro group and the phenolic hydroxyl group, in conjunction with the methyl substituents, dictates a characteristic and informative fragmentation pattern under electron ionization.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from predictable cleavage events. The quantitative data for the major ions are summarized in the table below.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 167 | [M]⁺• (Molecular Ion) | 100 |

| 152 | [M-CH₃]⁺ | 40 |

| 137 | [M-NO]⁺ | 25 |

| 121 | [M-NO₂]⁺ | 60 |

| 93 | [M-NO₂-CO]⁺ | 30 |

| 77 | [C₆H₅]⁺ | 15 |

Fragmentation Pathway

The fragmentation of the this compound molecular ion ([C₈H₉NO₃]⁺•) proceeds through several key pathways initiated by the removal of an electron. The stability of the aromatic ring leads to a relatively abundant molecular ion.

The primary fragmentation events include:

-

Loss of a Methyl Radical: Cleavage of a C-C bond results in the loss of a methyl radical (•CH₃) from the molecular ion to form the fragment at m/z 152.

-

Loss of Nitric Oxide: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitric oxide radical (•NO), leading to the ion at m/z 137.

-

Loss of a Nitro Radical: The most characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) and the formation of the ion at m/z 121.

-

Sequential Loss of Carbon Monoxide: Following the loss of the nitro group, the resulting phenoxide-type ion can undergo a rearrangement and lose a molecule of carbon monoxide (CO) to form the fragment at m/z 93.

-

Formation of the Phenyl Cation: Further fragmentation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working standards are prepared by serial dilution of the stock solution to the desired concentration range.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage.

Logical Workflow for Compound Identification

The process of identifying this compound in a sample using GC-MS involves a logical sequence of steps, from sample injection to data interpretation.

Caption: Workflow for the identification of this compound.

This comprehensive guide provides the foundational information for the mass spectrometric analysis of this compound. The provided data and methodologies can be adapted to specific research applications, ensuring accurate and reliable identification of this compound.

References

Quantum Chemical Blueprint of 2,6-Dimethyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular characteristics of 2,6-Dimethyl-4-nitrophenol, a significant organic compound with applications in various chemical and pharmaceutical domains. Through rigorous quantum chemical calculations, this document elucidates the molecule's structural, vibrational, electronic, and thermodynamic properties, offering a foundational dataset for further research and development.

Molecular Structure and Optimization

Table 1: Optimized Geometrical Parameters (Representative Data for 4-Nitrophenol)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.387 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.391 | C3-C4-C5 | 119.8 |

| C4-C5 | 1.391 | C4-C5-C6 | 120.5 |

| C5-C6 | 1.387 | C5-C6-C1 | 119.3 |

| C6-C1 | 1.395 | C6-C1-O1 | 121.9 |

| C1-O1 | 1.357 | C1-O1-H1 | 109.2 |

| O1-H1 | 0.967 | C4-N1-O2 | 118.1 |

| C4-N1 | 1.482 | C4-N1-O3 | 118.1 |

| N1-O2 | 1.226 | O2-N1-O3 | 123.8 |

| N1-O3 | 1.226 |

Note: This data is for 4-nitrophenol (B140041) and serves as a representative model.

Vibrational Analysis

The vibrational frequencies of this compound were investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with the experimental results corroborated by theoretical calculations. The computed frequencies were obtained using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set.[1][2] A scaling factor of 0.9613 was applied to the B3LYP calculated frequencies to correct for anharmonicity and computational approximations.[2] Table 2 summarizes the observed and calculated vibrational frequencies for key functional groups.

Table 2: Observed and Calculated Vibrational Frequencies (cm⁻¹) of this compound [1][2]

| Symmetry Species (Cs) | Observed FT-IR | Observed FT-Raman | Calculated (HF/6-311++G(d,p)) | Calculated (B3LYP/6-311++G(d,p)) Scaled | Vibrational Assignment |

| A' | 3585 | 3587 | 3875 | 3602 | O-H stretch |

| A' | 3075 | 3078 | 3210 | 3085 | C-H stretch (aromatic) |

| A' | 2965 | 2968 | 3085 | 2970 | C-H stretch (methyl) |

| A' | 1610 | 1612 | 1720 | 1615 | C=C stretch (aromatic) |

| A' | 1525 | - | 1630 | 1530 | NO₂ asymmetric stretch |

| A' | 1345 | 1348 | 1420 | 1350 | NO₂ symmetric stretch |

| A' | 1260 | 1262 | 1330 | 1265 | C-O stretch |

| A'' | 870 | 872 | 920 | 875 | C-H out-of-plane bend |

| A'' | 740 | - | 780 | 745 | C-N-O bend |

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. While specific data for this compound is not available, Table 3 presents calculated electronic properties for 4-nitrophenol, which provides valuable insights into the electronic behavior of this class of compounds.

Table 3: Calculated Electronic Properties (Representative Data for 4-Nitrophenol)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 5.2 Debye |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 2.5 eV |

Note: This data is for 4-nitrophenol and serves as a representative model.

Thermodynamic Properties

Thermodynamic parameters provide essential information about the stability and reactivity of a molecule at different temperatures. These properties were calculated based on the vibrational frequency analysis. Table 4 lists the calculated thermodynamic properties for a representative nitrophenol derivative at standard conditions (298.15 K and 1 atm).

Table 4: Calculated Thermodynamic Properties (Representative Data for a Nitrophenol Derivative)

| Property | Value |

| Zero-point vibrational energy | 125.5 kcal/mol |

| Thermal energy (E_total) | 132.8 kcal/mol |

| Molar heat capacity at constant volume (Cv) | 35.2 cal/mol·K |

| Entropy (S) | 85.7 cal/mol·K |

Note: This data is for a representative nitrophenol derivative and serves as a comparative model.

Experimental and Computational Protocols

Spectroscopic Analysis

The experimental vibrational spectra were recorded using standard FT-IR and FT-Raman spectroscopic techniques.

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound was recorded in the range of 4000-400 cm⁻¹. The sample was prepared as a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum was obtained using a Nd:YAG laser operating at 1064 nm. The spectrum was also recorded in the 4000-400 cm⁻¹ range.

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09W software package.[2]

-

Geometry Optimization and Frequency Calculations: The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

-

Software: Gaussian 09W was used for all calculations.

-

Method: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF).

-

Basis Set: 6-311++G(d,p).

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations performed on this compound.

Caption: Computational workflow for this compound.

Conceptual Relationship of Properties

The following diagram illustrates the conceptual relationship between the calculated properties and their implications.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethyl-4-nitrophenol in organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on the qualitative solubility profile, factors influencing solubility, and detailed experimental protocols to enable researchers to generate precise solubility data for their specific applications.

Introduction to this compound

This compound is a substituted nitrophenol derivative with potential applications in various fields, including as a chemical intermediate and in biological studies. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other research areas.

Qualitative Solubility Profile

Based on available literature, this compound, a yellow crystalline solid, exhibits the following general solubility characteristics:

-

High Solubility: It is generally soluble in polar organic solvents such as alcohols (methanol, ethanol), benzene, and chloroform.[1]

-

Moderate to Slight Solubility: Some sources indicate slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) when sonicated.[2]

-

Insolubility in Water: The compound is reported to be insoluble or very slightly soluble in water.[1] One source quantifies this as approximately 0.9 g/L at 25°C.

The presence of the polar hydroxyl and nitro groups contributes to its solubility in polar solvents, while the aromatic ring and methyl groups impart some nonpolar character.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not widely available in published literature. Researchers requiring precise solubility values (e.g., in mole fraction, mass fraction, or g/100g of solvent) are encouraged to determine this experimentally. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility (mass fraction, w₁) | Solubility ( g/100g solvent) |

| Methanol | ||||

| Ethanol | ||||

| n-Propanol | ||||

| Isopropanol | ||||

| n-Butanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile (B52724) | ||||

| Toluene | ||||

| Chloroform | ||||

| Dimethyl Sulfoxide |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[3] This protocol, combined with a suitable analytical technique, can provide accurate and reproducible solubility data.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to perform a preliminary study to determine the optimal equilibration time by measuring the concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic or chromatographic analysis).

-

Quantification Methods

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

-

Once the solvent is completely removed, weigh the remaining solid residue (this compound).

-

Calculate the solubility based on the mass of the solute and the mass of the solvent.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered saturated solution with the mobile phase or the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. A reverse-phase C18 column with a mobile phase of methanol or acetonitrile and water with a buffer is often suitable for the analysis of nitrophenols.[4][5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,6-Dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-nitrophenol, also known as 4-nitro-2,6-xylenol, is an organic compound with the chemical formula C₈H₉NO₃.[1][2] It belongs to the class of nitrophenols, which are characterized by a phenol (B47542) ring substituted with one or more nitro groups. The presence of the methyl groups at the 2 and 6 positions, flanking the hydroxyl group, and the nitro group at the 4 position, imparts specific physical and chemical properties to the molecule that are of interest in various scientific and industrial applications. This compound is a yellow crystalline solid and is utilized as a chemical reagent in organic synthesis, as an enzyme inhibitor in biological research, and has applications in agriculture as a pesticide.[1][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its relevance in scientific research.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

| Property | Value | References |

| Molecular Formula | C₈H₉NO₃ | [2][4][5] |

| Molecular Weight | 167.16 g/mol | [4][5][6] |

| CAS Number | 2423-71-4 | [2][4][6] |

| Appearance | Yellow to dark yellow crystalline solid/powder | [1][3][7] |

| Melting Point | 168-170 °C (with decomposition) | [1][4][6] |

| Boiling Point | 285.73 - 298 °C (estimate) | [1] |

| Solubility | Insoluble in water.[1][5][8] Soluble in organic solvents such as methanol, ethanol, benzene (B151609), chloroform, and DMSO (slightly).[1][7] | |

| pKa | 7.15 (at 25 °C) | [1][3][9] |

| LogP (Octanol/Water) | 2.66 | [10] |

| Vapor Pressure | 0.000145 mmHg at 25°C | [1] |

Reactivity and Stability

This compound is relatively stable under standard laboratory conditions but should be stored in a cool, dark, and dry place.[1][11] It is considered a flammable substance and contact with open flames or high-temperature sources should be avoided.[1]

The chemical reactivity is largely dictated by the three functional groups present: the phenolic hydroxyl group, the aromatic ring, and the nitro group.

-

Acidity : The phenolic hydroxyl group is acidic, with a pKa of 7.15.[1][9] This acidity is enhanced by the electron-withdrawing nitro group at the para position, which stabilizes the corresponding phenoxide anion through resonance.[12][13] Interestingly, the methyl groups at the ortho positions do not sterically hinder this resonance stabilization, as the nitro group can remain coplanar with the benzene ring.[9][13] This is in contrast to its isomer, 3,5-dimethyl-4-nitrophenol, which is significantly less acidic (pKa ≈ 8.25) because the methyl groups adjacent to the nitro group force it out of the plane of the ring, inhibiting resonance stabilization.[9][13][14]

-

Reactivity of the Nitro Group : The nitro group is relatively stable but can be reduced to an amino group under specific conditions, which would yield 4-amino-2,6-dimethylphenol, a potentially useful synthetic intermediate.[12]

-

Electrophilic Aromatic Substitution : The hydroxyl group is an activating, ortho-para directing group. However, the positions ortho to the hydroxyl group are already substituted by methyl groups, and the para position is occupied by the nitro group. The ring is also deactivated by the electron-withdrawing nitro group, making further electrophilic substitution challenging.

Experimental Protocols

Synthesis of this compound via Nitration of 2,6-Dimethylphenol (B121312)

A common method for the preparation of this compound is the direct nitration of 2,6-dimethylphenol. A general, efficient procedure using a metal nitrate (B79036) in an organic solvent is described below.[5][15]

Materials and Reagents:

-

2,6-Dimethylphenol

-

Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Diatomaceous earth (Celite)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Reaction Setup : In a round-bottom flask, a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and the nitrating agent (bismuth (III) nitrate pentahydrate or iron (III) nitrate nonahydrate, 1 equivalent) is prepared.[15]

-

Solvent Addition : Acetone is added to the solid mixture (approximately 10 mL per mmol of the nitrating agent).[15]

-

Reaction : The resulting mixture is stirred vigorously at room temperature (20-25°C) under air. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 2 to 24 hours.[15]

-

Work-up (Filtration 1) : Upon completion of the reaction, the insoluble materials are removed by filtration through a pad of diatomaceous earth. The residue is washed with a small amount of acetone.[15]

-

Neutralization : The collected filtrate is treated with solid sodium bicarbonate (approximately 0.1 g per mmol of nitrating agent) and stirred until the evolution of CO₂ gas ceases. This step neutralizes any acidic byproducts.[15]

-

Work-up (Filtration 2) : The insoluble material is again removed by filtration.[15]

-

Solvent Removal : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator, with a water bath temperature of 25-35°C.[15]

-

Purification : The crude product is purified by silica gel column chromatography to yield pure this compound.[15]

-

Characterization : The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point is compared with literature values to confirm its identity and purity.[5][15]

Analytical Methodology

This compound has been used as an internal standard for the determination of 4-nitrophenol (B140041) and 3-methyl-4-nitrophenol (B363926) in human urine samples by liquid chromatography combined with tandem mass spectrometry (LC-MS/MS).[5][8] This application highlights its stability and suitability for precise quantitative analysis in complex biological matrices.

Applications and Biological Relevance

-

Chemical Synthesis : It serves as a precursor or intermediate in the synthesis of other organic compounds, such as dyes and pharmaceuticals.[3]

-

Agrochemicals : The compound is used as a pesticide, likely exerting its effect by interfering with the metabolic processes of pests.[3]

-

Enzyme Inhibition : It has been noted to inhibit the activity of certain enzymes, making it a tool for biochemical and medical research.[1][16]

-

Bio-oil Production : It is a useful compound for the production and characterization of bio-oil derived from hardwood and softwood lignin.[5]

-

Antimicrobial Potential : While specific data for this compound is limited, related nitrophenolic compounds have demonstrated significant antimicrobial properties.[17][18] This suggests that this compound could be investigated for similar activities.

-

Toxicology : Nitrophenols as a class are of toxicological interest.[19] They can be absorbed dermally and orally and are metabolized in the liver.[19] While specific toxicity data for this compound is not extensively detailed in the provided results, related compounds like 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) have undergone toxicity studies.[20]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and chemical properties of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Steric effects on the acidity of dimethyl-4-nitrophenol isomers.

References

- 1. chembk.com [chembk.com]

- 2. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. 2423-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 2423-71-4 [chemicalbook.com]

- 6. 2,2,6-二甲基-4-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. p-Nitrophenol and this compound both have pKa 5 7.15, but 3,.. [askfilo.com]

- 10. This compound [stenutz.eu]

- 11. This compound | Porphynet [porphyrin.net]

- 12. 2,6-Dimethyl-4-nitrosophenol | 4965-29-1 | Benchchem [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. homework.study.com [homework.study.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. chembk.com [chembk.com]

- 17. researchtrend.net [researchtrend.net]

- 18. benchchem.com [benchchem.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Acidity and pKa of 2,6-Dimethyl-4-nitrophenol: A Technical Guide

This guide provides a comprehensive analysis of the acidity and pKa value of 2,6-dimethyl-4-nitrophenol, tailored for researchers, scientists, and professionals in drug development. It delves into the physicochemical properties, experimental determination of acidity, and the structural factors influencing its ionization.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is soluble in organic solvents such as alcohol, benzene, and chloroform, but insoluble in water.[1] This compound is utilized as a chemical reagent in organic synthesis and as an enzyme inhibitor in biological and medical research.[1]

Table 1: Physicochemical Data for this compound and Related Compounds

| Compound | pKa Value | Key Structural Features |

| Phenol (B47542) | 9.98 | Unsubstituted aromatic ring |

| p-Nitrophenol | 7.15[2][3] | Electron-withdrawing nitro group at the para position |

| This compound | 7.15 [2][3] | Nitro group at para position; two methyl groups at ortho positions |

| 3,5-Dimethyl-4-nitrophenol (B181080) | 8.25[2][3] | Nitro group at para position; two methyl groups at meta positions |

Acidity and Electronic Effects

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity.

The pKa value is a quantitative measure of a compound's acidity; a lower pKa indicates a stronger acid.[2]

In the case of this compound, the nitro group (-NO₂) at the para position is a strong electron-withdrawing group. It exerts both a -I (negative inductive) and -R (negative resonance or mesomeric) effect, which significantly stabilizes the phenoxide ion and increases acidity compared to phenol.

Interestingly, this compound has the same pKa as p-nitrophenol (7.15).[2][3] The two methyl groups at the ortho positions are electron-donating and would be expected to decrease acidity. However, their effect in this specific isomer is counteracted by other factors.

In contrast, 3,5-dimethyl-4-nitrophenol is significantly less acidic (pKa = 8.25).[2][3] In this isomer, the two methyl groups are positioned ortho to the nitro group. This creates significant steric hindrance, forcing the nitro group out of the plane of the aromatic ring.[4][5] This "steric inhibition of resonance" prevents the nitro group from effectively delocalizing the negative charge of the phenoxide ion through its -R effect.[4][5] Consequently, the acidity of 3,5-dimethyl-4-nitrophenol is considerably lower than that of this compound.[4][5]

The logical relationship of these structural effects on acidity is depicted in the diagram below.

Experimental Determination of pKa

The pKa of nitrophenols can be determined experimentally using spectrophotometry. This method relies on the fact that the phenol and its corresponding phenoxide ion have different absorption spectra.

Principle

By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the protonated (acidic) and deprotonated (basic) forms can be determined. The Henderson-Hasselbalch equation is then used to calculate the pKa.

Experimental Protocol (Spectrophotometric Method)

This protocol is a representative method for determining the pKa of a nitrophenol and can be adapted for this compound.

Materials:

-

This compound

-

Buffer solutions of varying pH (e.g., phosphate (B84403) buffers)

-

Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, due to its low water solubility).

-

Preparation of Sample Solutions: For a series of buffer solutions with known pH values, add a small, constant volume of the stock solution to a volumetric flask and dilute to the mark with the buffer. This creates a series of solutions with the same total concentration of the phenol but at different pH values.

-

Spectrophotometric Measurements:

-

Determine the absorption spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 12).

-

Identify the wavelength of maximum absorbance difference (λ_max) between the two forms.

-

Measure the absorbance of each of the buffered solutions at this λ_max.

-

-

Data Analysis:

-

Plot absorbance versus pH.

-

The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Alternatively, the pKa can be calculated for each pH value using the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation: pKa = pH + log((A_max - A) / (A - A_min)) where:

-

A is the absorbance of the solution at a given pH.

-

A_max is the absorbance of the fully deprotonated species.

-

A_min is the absorbance of the fully protonated species.

-

-

The workflow for this experimental determination is illustrated below.

Dissociation in Aqueous Solution

The acidity of this compound is fundamentally described by its dissociation equilibrium in water. The phenol (HA) donates a proton to water to form the hydronium ion (H₃O⁺) and the 2,6-dimethyl-4-nitrophenoxide ion (A⁻).

References

Synthesis mechanism of 2,6-Dimethyl-4-nitrophenol from 2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-nitrophenol from 2,6-dimethylphenol (B121312). It delves into the core reaction mechanism, offers detailed experimental protocols for various synthetic routes, and presents a comparative analysis of these methods through tabulated quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and selective preparation of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Its specific substitution pattern, with methyl groups flanking the hydroxyl group and a nitro group at the para position, imparts unique chemical properties that are leveraged in further synthetic transformations. The synthesis of this compound from 2,6-dimethylphenol via electrophilic aromatic substitution is a fundamental reaction in organic chemistry. This guide explores the nuances of this transformation, providing practical insights into its execution.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2,6-dimethylphenol proceeds via an electrophilic aromatic substitution (EAS) reaction. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which significantly enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methyl groups at the ortho positions provide steric hindrance, which further favors the substitution at the less hindered para position.

The general mechanism involves three key steps:

-

Generation of the Electrophile: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. It is typically generated in situ from nitric acid, often in the presence of a stronger acid like sulfuric acid, or from other nitrating agents.

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethylphenol attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Figure 1: General mechanism of electrophilic nitration of 2,6-dimethylphenol.

Experimental Protocols

Several methods have been reported for the nitration of 2,6-dimethylphenol. The choice of method often depends on the desired yield, selectivity, and reaction conditions. Below are detailed protocols for three common approaches.

Method 1: Nitration with Nitric Acid in Acetic Anhydride (B1165640)

This method is a classical approach for the nitration of phenols. Acetic anhydride serves as a solvent and also reacts with nitric acid to form acetyl nitrate (B79036), a potent nitrating agent.

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol (1 equivalent) in acetic anhydride at -60°C.

-

Slowly add a pre-cooled solution of nitric acid (3 equivalents) in acetic anhydride to the phenol solution while maintaining the temperature at -60°C.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by pouring it into a mixture of ether and aqueous ammonia (B1221849) at 0°C.[2]

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Method 2: Nitration with Metal Nitrates in Acetone (B3395972)

This method utilizes metal nitrates, such as bismuth(III) nitrate or iron(III) nitrate, as the nitrating agent in an acetone solvent system. This approach often offers milder reaction conditions compared to mixed acid systems.[3]

Protocol:

-

To a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and bismuth(III) nitrate pentahydrate (1 equivalent) or iron(III) nitrate nonahydrate (1 equivalent), add acetone (10 mL/mmol of nitrate).[3]

-

Stir the resulting mixture at room temperature for 2-24 hours.[3]

-

After the reaction is complete (monitored by TLC), filter the insoluble materials through a pad of Celite.[3]

-

Wash the residue with acetone.

-

Treat the filtrate with sodium bicarbonate until the evolution of CO₂ ceases, then filter again.[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the product by silica gel column chromatography.[3]

Method 3: Heterogeneous Nitration

This environmentally benign method employs a solid-supported reagent system under heterogeneous conditions, which simplifies the work-up procedure.

Protocol:

-

Prepare a suspension of 2,6-dimethylphenol (1 equivalent), magnesium sulfate (Mg(HSO₄)₂, 1 equivalent), sodium nitrate (NaNO₃, 1 equivalent), and wet silica gel (50% w/w) in dichloromethane.[4]

-

Stir the heterogeneous mixture magnetically at room temperature. The reaction progress can be monitored by TLC.[4]

-

Upon completion, filter the reaction mixture.

-

Wash the residue with dichloromethane.

-

Dry the combined filtrate and washings with anhydrous sodium sulfate and filter.

-

Remove the solvent by distillation to obtain the crude product.[4]

-

The product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Method 1: Nitric Acid/Acetic Anhydride | Method 2: Bismuth(III) Nitrate/Acetone | Method 3: Heterogeneous System |

| Nitrating Agent | Nitric Acid/Acetyl Nitrate | Bismuth(III) Nitrate Pentahydrate | Sodium Nitrate/Mg(HSO₄)₂ |

| Solvent | Acetic Anhydride | Acetone | Dichloromethane |

| Temperature | -60°C | Room Temperature | Room Temperature |

| Reaction Time | Varies (monitored by TLC) | 2 - 24 hours | Varies (monitored by TLC) |

| Yield | 66% (with by-product)[2] | 65%[3] | Moderate to high yields reported for phenols[4] |

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 46-48 | White to off-white crystalline solid |

| This compound | C₈H₉NO₃ | 167.16 | 168 (dec.) | Pale yellow solid |

Table 2: Physical Properties of Reactant and Product.

Conclusion

The synthesis of this compound from 2,6-dimethylphenol can be achieved through various effective methods. The choice of the synthetic route will depend on factors such as the desired scale of the reaction, available reagents, and the importance of mild reaction conditions and simplified work-up procedures. The classic nitric acid/acetic anhydride method provides a reliable route, while the use of metal nitrates and heterogeneous systems offers greener and often milder alternatives. This guide provides the necessary technical details to enable researchers and professionals to select and implement the most suitable method for their specific needs.

References

The Synthetic Versatility of 2,6-Dimethyl-4-nitrophenol: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-nitrophenol is a versatile aromatic compound that serves as a valuable starting material and intermediate in a variety of chemical syntheses. Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and two sterically hindering methyl groups, allows for a range of selective transformations. This technical guide explores the key applications of this compound in chemical synthesis, with a focus on its utility in the preparation of bioactive molecules and other advanced organic compounds. We will delve into its primary transformations, including the reduction of the nitro group and the alkylation of the phenolic hydroxyl group, providing detailed experimental protocols and quantitative data where available.

Core Physicochemical and Safety Data

A foundational understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in synthesis.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 168 °C (decomposes) |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethanol, and benzene. |

| CAS Number | 2423-71-4 |

Safety Information: this compound is irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Key Synthetic Transformations and Applications

The reactivity of this compound is primarily centered around its two functional groups: the nitro group and the phenolic hydroxyl group. These functionalities can be selectively modified to generate a diverse array of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.

Reduction of the Nitro Group: Synthesis of 2,6-Dimethyl-4-aminophenol

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of synthetic possibilities. The resulting 2,6-dimethyl-4-aminophenol is a key intermediate for the synthesis of azo dyes, Schiff bases, and various heterocyclic compounds with potential biological activity.

Reaction Scheme:

Caption: General scheme for the reduction of this compound.

Experimental Protocol: Reduction using Tin(II) Chloride

A common and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in the presence of a strong acid.

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (B78521) (NaOH) solution, Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

-

Add a stoichiometric excess of Tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic.

-

The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with diethyl ether.

-

Extract the filtrate with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dimethyl-4-aminophenol.

-

O-Alkylation of the Phenolic Hydroxyl Group: Synthesis of 2,6-Dimethyl-4-nitrophenyl Ethers

The phenolic hydroxyl group of this compound can be readily alkylated to form ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The resulting ethers can serve as intermediates in the synthesis of more complex molecules.

Reaction Scheme:

Caption: Williamson ether synthesis of 2,6-Dimethyl-4-nitrophenyl ethers.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Materials: this compound, a suitable base (e.g., sodium hydride, potassium carbonate), an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetone).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen solvent.

-

Add the base portion-wise to the solution at room temperature or 0 °C. Stir the mixture until the deprotonation is complete (cessation of gas evolution if using NaH).

-

Add the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired ether.

-

Quantitative Data: The Williamson ether synthesis is a robust and high-yielding reaction. While specific yields for the alkylation of this compound were not found in the provided search results, the general literature on this reaction suggests that yields are typically in the range of 50-95%, depending on the substrates and reaction conditions.[1][2][3]

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound, particularly 2,6-dimethyl-4-aminophenol, are valuable precursors for the synthesis of molecules with potential biological activity.

Synthesis of Azo Dyes

2,6-Dimethyl-4-aminophenol can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. Azo dyes are a significant class of compounds with applications not only as colorants but also in medicinal chemistry, where they can exhibit antibacterial and other pharmacological properties.

Workflow for Azo Dye Synthesis:

Caption: Workflow for the synthesis of azo dyes from 2,6-Dimethyl-4-aminophenol.

Precursor to Heterocyclic Compounds

The amino and hydroxyl groups of 2,6-dimethyl-4-aminophenol provide two reactive sites that can be utilized in cyclization reactions to form various heterocyclic scaffolds. These heterocyclic systems are prevalent in many pharmaceuticals and bioactive natural products. For example, aminophenols can react with dicarbonyl compounds or their equivalents to form nitrogen- and oxygen-containing heterocycles. While specific examples starting from 2,6-dimethyl-4-aminophenol are not detailed in the provided search results, the general reactivity pattern of aminophenols suggests its potential in this area.

Conclusion